3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Description
3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα is a key enzyme in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation. This makes it an important target in cancer research .
Mode of Action
The compound interacts with its target, PI3Kα, by forming a strong charged interaction with the Lys802 residue in PI3Kα . This interaction inhibits the activity of PI3Kα, thereby disrupting the PI3K/AKT/mTOR pathway .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway , which is involved in cell survival, growth, and proliferation . By inhibiting PI3Kα, the compound disrupts this pathway, potentially leading to reduced cell survival and proliferation .
Pharmacokinetics
The solubility of related thiazole compounds in water, alcohol, and ether may suggest good bioavailability.
Result of Action
The inhibition of PI3Kα by the compound disrupts the PI3K/AKT/mTOR pathway, potentially leading to reduced cell survival and proliferation . This suggests that the compound could have potential antitumor or cytotoxic effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solubility of related thiazole compounds in different solvents suggests that the compound’s action, efficacy, and stability could be affected by the solvent environment.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide in animal models have not been reported yet. Studies on thiazole derivatives have shown that these compounds can have varying effects at different dosages .
Metabolic Pathways
Thiazole derivatives have been shown to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-6-8-17(12-14(13)2)28(25,26)24-18-9-7-16(11-15(18)3)20-23-19-5-4-10-22-21(19)27-20/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZVFLUVUIBIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.